tert-Butyl N-[2-methoxy-4-(4-piperidyl)phenyl]carbamate
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Overview
Description
tert-Butyl N-[2-methoxy-4-(piperidin-4-yl)phenyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxy group, and a piperidinyl group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-methoxy-4-(piperidin-4-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aryl halide under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of tert-butyl N-[2-methoxy-4-(piperidin-4-yl)phenyl]carbamate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-methoxy-4-(piperidin-4-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group yields amines.
Scientific Research Applications
Chemistry: tert-Butyl N-[2-methoxy-4-(piperidin-4-yl)phenyl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as a protecting group for amines .
Biology: In biological research, this compound is used to study the interactions of carbamates with enzymes and receptors. It serves as a model compound to investigate the binding affinity and specificity of carbamate-based inhibitors.
Medicine: tert-Butyl N-[2-methoxy-4-(piperidin-4-yl)phenyl]carbamate has potential applications in medicinal chemistry. It is explored for its potential as a drug candidate due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. It is also utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-methoxy-4-(piperidin-4-yl)phenyl]carbamate involves its interaction with specific molecular targets. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions modulate the activity of these proteins, leading to various biological effects.
Comparison with Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl (2-aminoethyl)carbamate
- tert-Butyl (4-methylpyridin-2-yl)carbamate
Comparison: tert-Butyl N-[2-methoxy-4-(piperidin-4-yl)phenyl]carbamate is unique due to the presence of both methoxy and piperidinyl groups attached to the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the methoxy group can participate in specific interactions with molecular targets, enhancing the compound’s binding affinity and specificity .
Properties
Molecular Formula |
C17H26N2O3 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl N-(2-methoxy-4-piperidin-4-ylphenyl)carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-14-6-5-13(11-15(14)21-4)12-7-9-18-10-8-12/h5-6,11-12,18H,7-10H2,1-4H3,(H,19,20) |
InChI Key |
KGYBFBKMKKFSPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2CCNCC2)OC |
Origin of Product |
United States |
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